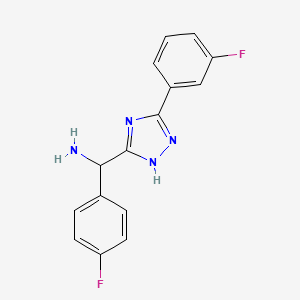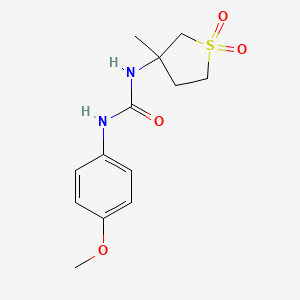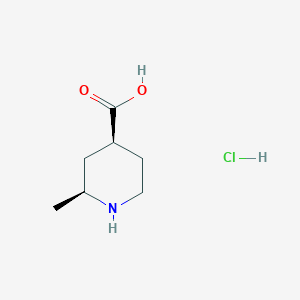![molecular formula C24H27FN2O5S B12117203 (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Fluorphenyl)sulfonyl]piperidin-4-yl}ethanon ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist eine einzigartige Struktur auf, die einen Dihydroisochinolin-Rest, eine Fluorphenylgruppe und ein Piperidinylethanon-Gerüst umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Fluorphenyl)sulfonyl]piperidin-4-yl}ethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen häufig 6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin, 2-Fluorbenzolsulfonylchlorid und 4-Piperidon. Der Syntheseweg kann Folgendes umfassen:
Bildung des Dihydroisochinolin-Kerns: Dies kann durch eine Pictet-Spengler-Reaktion erreicht werden, bei der 6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin mit einem Aldehyd oder Keton reagiert.
Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet typischerweise die Reaktion des Dihydroisochinolin-Zwischenprodukts mit 2-Fluorbenzolsulfonylchlorid unter basischen Bedingungen.
Bildung des Piperidinylethanon-Gerüsts: Dies kann durch eine Kondensationsreaktion zwischen dem Zwischenprodukt und 4-Piperidon erreicht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Hochdurchsatzscreening für Reaktionsbedingungen, kontinuierliche Flusschemie für Skalierbarkeit und fortschrittliche Reinigungstechniken wie Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Fluorphenyl)sulfonyl]piperidin-4-yl}ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Fluorphenyl)sulfonyl]piperidin-4-yl}ethanon hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Fluorphenyl)sulfonyl]piperidin-4-yl}ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Verwendungskontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Chlorphenyl)sulfonyl]piperidin-4-yl}ethanon
- (2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Bromphenyl)sulfonyl]piperidin-4-yl}ethanon
Einzigartigkeit
Das Vorhandensein der Fluorphenylgruppe in (2Z)-2-(6,7-Dimethoxy-3,4-dihydroisochinolin-1(2H)-yliden)-1-{1-[(2-Fluorphenyl)sulfonyl]piperidin-4-yl}ethanon verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Lipophilie und das Potenzial für spezifische Wechselwirkungen mit biologischen Zielstrukturen. Dies unterscheidet es von ähnlichen Verbindungen mit unterschiedlichen Halogensubstitutionen.
Eigenschaften
Molekularformel |
C24H27FN2O5S |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]ethanone |
InChI |
InChI=1S/C24H27FN2O5S/c1-31-22-13-17-7-10-26-20(18(17)14-23(22)32-2)15-21(28)16-8-11-27(12-9-16)33(29,30)24-6-4-3-5-19(24)25/h3-6,13-16,26H,7-12H2,1-2H3/b20-15- |
InChI-Schlüssel |
KCBMCIGAQLXSKV-HKWRFOASSA-N |
Isomerische SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)




![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)

amine](/img/structure/B12117160.png)






